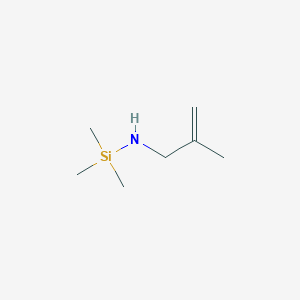
2-Hydroxy-4-methylbenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methylbenzaldehyde oxime is an organic compound with the molecular formula C8H9NO2. It is derived from 2-Hydroxy-4-methylbenzaldehyde, a compound known for its applications in various chemical reactions and industrial processes . The oxime derivative is particularly interesting due to its stability and reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Hydroxy-4-methylbenzaldehyde oxime typically involves the reaction of 2-Hydroxy-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures . The general reaction scheme is as follows:
2-Hydroxy-4-methylbenzaldehyde+NH2OH⋅HCl→2-Hydroxy-4-methylbenzaldehyde oxime+H2O+NaCl
Industrial Production Methods
Industrial production methods for oximes often involve the use of solid catalysts and continuous flow reactors to enhance yield and purity. For example, the use of calcium oxide as a catalyst has been reported to be effective in the preparation of various oximes, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-methylbenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds.
Reduction: Can be reduced to amines.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxime derivatives.
Applications De Recherche Scientifique
2-Hydroxy-4-methylbenzaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-methylbenzaldehyde oxime involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles. In biological systems, it may exert its effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-4-methoxybenzaldehyde oxime
- 4-Methylbenzaldehyde oxime
- 2-Hydroxybenzaldehyde oxime
Uniqueness
2-Hydroxy-4-methylbenzaldehyde oxime is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which influence its reactivity and stability. Compared to its analogs, it offers distinct advantages in terms of solubility and reactivity, making it a versatile compound in organic synthesis .
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
2-[(E)-hydroxyiminomethyl]-5-methylphenol |
InChI |
InChI=1S/C8H9NO2/c1-6-2-3-7(5-9-11)8(10)4-6/h2-5,10-11H,1H3/b9-5+ |
Clé InChI |
CZPVNHFNUGIMFW-WEVVVXLNSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)/C=N/O)O |
SMILES canonique |
CC1=CC(=C(C=C1)C=NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


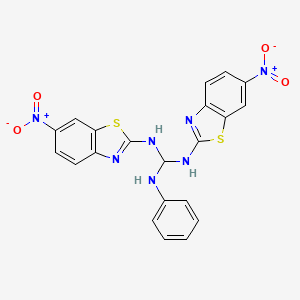
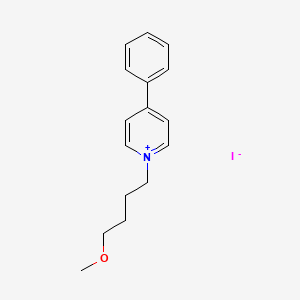
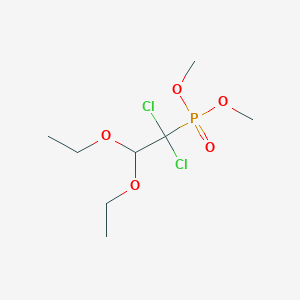
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)


![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)

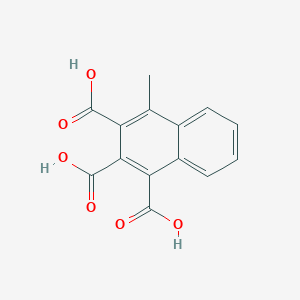
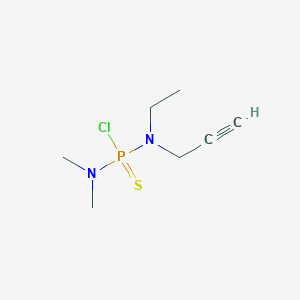
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
